Cyclokievitone
Cyclokievitone
Cyclokievitone belongs to the class of organic compounds known as 8-prenylated isoflavanones. These are isoflavanones featuring a C5-isoprenoid unit at the 8-position. Thus, cyclokievitone is considered to be a flavonoid lipid molecule. Cyclokievitone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, cyclokievitone is primarily located in the membrane (predicted from logP). Outside of the human body, cyclokievitone can be found in a number of food items such as scarlet bean, mung bean, lima bean, and pulses. This makes cyclokievitone a potential biomarker for the consumption of these food products.
Cyclokievitone is a member of isoflavanones.
Cyclokievitone is a member of isoflavanones.
Brand Name:
Vulcanchem
CAS No.:
74175-82-9
VCID:
VC21197317
InChI:
InChI=1S/C20H18O6/c1-20(2)6-5-12-16(26-20)8-15(23)17-18(24)13(9-25-19(12)17)11-4-3-10(21)7-14(11)22/h3-8,13,21-23H,9H2,1-2H3
SMILES:
CC1(C=CC2=C(O1)C=C(C3=C2OCC(C3=O)C4=C(C=C(C=C4)O)O)O)C
Molecular Formula:
C20H18O6
Molecular Weight:
354.4 g/mol
Cyclokievitone
CAS No.: 74175-82-9
Cat. No.: VC21197317
Molecular Formula: C20H18O6
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cyclokievitone belongs to the class of organic compounds known as 8-prenylated isoflavanones. These are isoflavanones featuring a C5-isoprenoid unit at the 8-position. Thus, cyclokievitone is considered to be a flavonoid lipid molecule. Cyclokievitone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, cyclokievitone is primarily located in the membrane (predicted from logP). Outside of the human body, cyclokievitone can be found in a number of food items such as scarlet bean, mung bean, lima bean, and pulses. This makes cyclokievitone a potential biomarker for the consumption of these food products. Cyclokievitone is a member of isoflavanones. |
|---|---|
| CAS No. | 74175-82-9 |
| Molecular Formula | C20H18O6 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one |
| Standard InChI | InChI=1S/C20H18O6/c1-20(2)6-5-12-16(26-20)8-15(23)17-18(24)13(9-25-19(12)17)11-4-3-10(21)7-14(11)22/h3-8,13,21-23H,9H2,1-2H3 |
| Standard InChI Key | AWLFGFDTGPLHKG-UHFFFAOYSA-N |
| SMILES | CC1(C=CC2=C(O1)C=C(C3=C2OCC(C3=O)C4=C(C=C(C=C4)O)O)O)C |
| Canonical SMILES | CC1(C=CC2=C(O1)C=C(C3=C2OCC(C3=O)C4=C(C=C(C=C4)O)O)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator